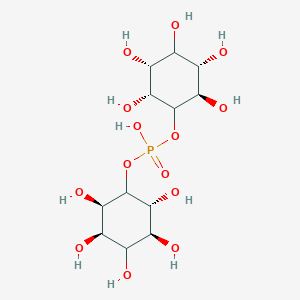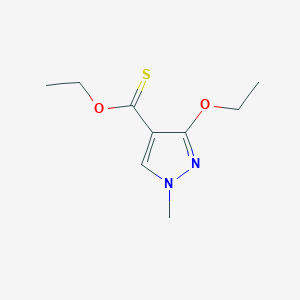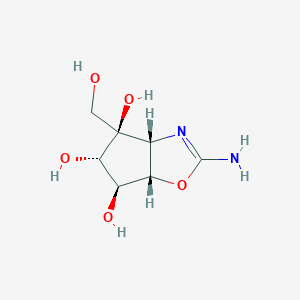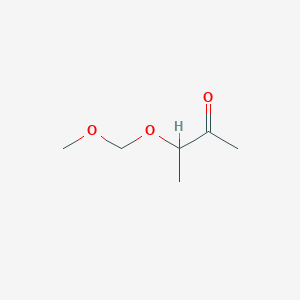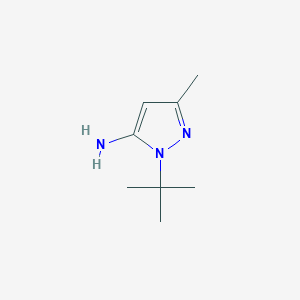
1-tert-butyl-3-methyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
“1-tert-butyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C8H15N3 . It has a molecular weight of 153.22 g/mol . The IUPAC name for this compound is 2-tert-butyl-5-methylpyrazol-3-amine . It is also known by other synonyms such as 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine and 2-tert-butyl-5-methylpyrazol-3-amine .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-tert-butyl-3-methyl-1H-pyrazol-5-amine”, has been a subject of interest in many research studies . Pyrazoles are one of the most studied groups of compounds among the azole family due to their utility in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of “1-tert-butyl-3-methyl-1H-pyrazol-5-amine” can be represented by the InChI code1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3 . The corresponding InChIKey is CMPRMWFPGYBHTQ-UHFFFAOYSA-N . The canonical SMILES representation of the molecule is CC1=NN(C(=C1)N)C(C)(C)C . Physical And Chemical Properties Analysis
“1-tert-butyl-3-methyl-1H-pyrazol-5-amine” is a solid at room temperature . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Synthesis and Characterization
Efficient Synthesis : The compound has been utilized in a solvent-free, one-pot two-step synthesis methodology, simplifying the production of valuable pyrazole derivatives (Becerra et al., 2021).
Novel Compound Formation : It has been used in the ambient-temperature synthesis of novel compounds, highlighting its role in creating new chemical entities (Becerra et al., 2021).
Structural Characterization : This compound has been a subject in studies focusing on molecular structure and spectral analysis, contributing to the understanding of its chemical properties and behavior (Tamer et al., 2016).
Reactivity and Applications in Synthesis
Reactivity Studies : Research has been conducted on the reactivity of derivatives of this compound, providing insights into its potential use in creating biologically active compounds (Mironovich & Shcherbinin, 2014).
Role in Polymer Synthesis : The compound has found application in the synthesis of polymers, especially in catalyzing the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).
Use in Medicinal Chemistry : It has been involved in the synthesis of compounds with potential antitumor activity, demonstrating its significance in the field of medicinal chemistry (Abonía et al., 2011).
Advanced Materials and Chemical Analysis
Nonlinear Optical Studies : The compound has been used in the study of nonlinear optical properties, indicating its relevance in the development of advanced materials (Tamer et al., 2016).
In Catalysis : It has been a key component in catalyst systems for ethylene oligomerization and polymerization, underlining its utility in industrial chemistry processes (Obuah et al., 2014).
Small Molecule Fixation : The compound has been used in studies focusing on the fixation of small molecules like carbon dioxide, showcasing its potential in environmental chemistry (Theuergarten et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
It’s structurally similar compound, 1-tert-butyl-3-(3-methylbenzyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine, has been reported to target the calcium/calmodulin-dependent protein kinase type ii subunit gamma in humans .
Mode of Action
For instance, tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), have been reported to have antibacterial activity .
Biochemical Pathways
The tert-butyl group, a structural component of this compound, has been implicated in various biosynthetic and biodegradation pathways .
Pharmacokinetics
A structurally similar compound, bms-986142, was found to be rapidly absorbed with peak concentrations occurring within 2 hours, and was eliminated with a mean half-life ranging from 7 to 11 hours .
Propriétés
IUPAC Name |
2-tert-butyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPRMWFPGYBHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353195 | |
| Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
141459-53-2 | |
| Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine as revealed by the study?
A1: The research utilized various spectroscopic techniques alongside Density Functional Theory (DFT) calculations to characterize the structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. While the paper does not explicitly provide the molecular formula and weight, these can be deduced from the compound's name and structure. The study emphasizes the presence of specific functional groups and their influence on the molecule's vibrational frequencies, confirming the proposed structure. Furthermore, the research delves into the compound's nonlinear optical properties, suggesting its potential in optoelectronic applications [].
Q2: How does the study employ computational chemistry to understand the properties of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine?
A2: The research utilizes DFT calculations to complement experimental findings. This approach allows for the prediction and interpretation of molecular properties, such as vibrational frequencies and electronic structure. By comparing computational results with experimental data, the study validates the proposed structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and gains insights into its electronic and optical behavior [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


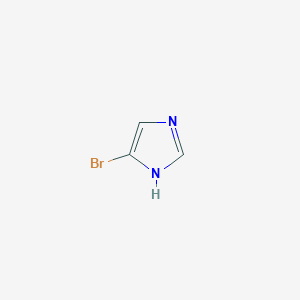
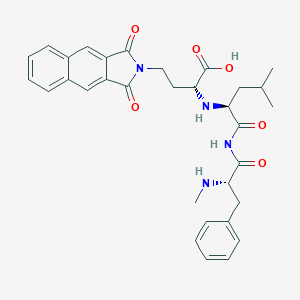
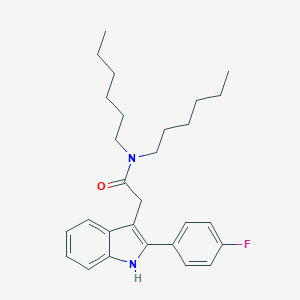
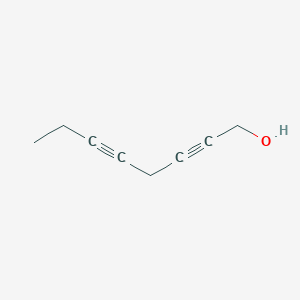
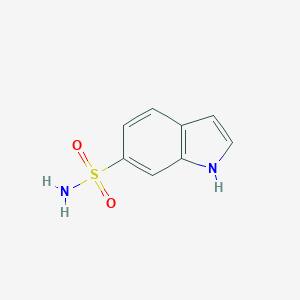

![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)

